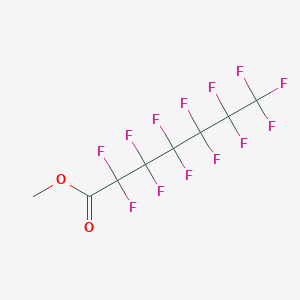

Methyl perfluoroheptanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F13O2/c1-23-2(22)3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHROQORAJUWVCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F13O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00335703 | |

| Record name | Methyl perfluoroheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14312-89-1 | |

| Record name | Methyl perfluoroheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl Tridecafluoroheptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Methyl Perfluoroheptanoate

This guide provides a comprehensive overview of the synthesis and purification of methyl perfluoroheptanoate, a valuable compound in various research and development applications. The methodologies detailed herein are grounded in established chemical principles and are designed to provide researchers, scientists, and drug development professionals with a robust framework for obtaining this fluorinated ester in high purity. This document emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a thorough understanding of the entire workflow.

Introduction: The Significance of this compound

This compound [CF₃(CF₂)₅COOCH₃] is a fluorinated ester that, like other per- and polyfluoroalkyl substances (PFAS), possesses unique chemical and physical properties due to the presence of the highly electronegative fluorine atoms. These properties, including high thermal stability, chemical inertness, and both hydrophobic and lipophobic characteristics, make it a compound of interest in various fields. Its applications are found in areas such as the synthesis of specialized polymers, as a component in lubrication, and in the development of nonionic fluorinated surfactants.[1][2] The ability to synthesize and purify this compound to a high degree is therefore of significant importance for ensuring the reliability and reproducibility of these applications.

This guide will delve into the prevalent methods for the synthesis of this compound, with a primary focus on the Fischer-Speier esterification of perfluoroheptanoic acid. It will then provide a detailed exposition of the purification techniques necessary to isolate the desired product from unreacted starting materials and byproducts. Finally, analytical methods for confirming the purity and identity of the synthesized compound will be discussed, alongside essential safety protocols for handling the involved chemical agents.

Synthesis of this compound: A Detailed Protocol

The most common and direct route for the synthesis of this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (perfluoroheptanoic acid) with an alcohol (methanol) to produce the corresponding ester and water.[3][4] The equilibrium nature of this reaction necessitates strategies to drive it towards the product side, typically by using an excess of one reactant or by removing water as it is formed.[3]

Principle of Fischer-Speier Esterification

The mechanism of the Fischer esterification is a well-established process in organic chemistry.[4] It proceeds through the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the perfluoroheptanoic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product.

The presence of the electron-withdrawing perfluoroalkyl chain in perfluoroheptanoic acid enhances the electrophilicity of the carbonyl carbon, which can influence the reaction kinetics.

Experimental Protocol for Synthesis

This protocol outlines the synthesis of this compound on a laboratory scale.

Materials and Equipment:

-

Perfluoroheptanoic acid (CF₃(CF₂)₅COOH)

-

Methanol (CH₃OH), anhydrous

-

Concentrated sulfuric acid (H₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine perfluoroheptanoic acid and an excess of anhydrous methanol. A molar ratio of at least 3:1 of methanol to perfluoroheptanoic acid is recommended to shift the equilibrium towards the product.[4]

-

Catalyst Addition: While stirring the mixture, carefully and slowly add a catalytic amount of concentrated sulfuric acid. A typical catalyst loading is approximately 1-2% of the total reaction mass. Caution: The addition of sulfuric acid to methanol is exothermic and should be done slowly and with cooling if necessary.[5]

-

Reflux: Attach a reflux condenser to the round-bottom flask and heat the mixture to reflux using a heating mantle. The reflux temperature will be close to the boiling point of methanol (approximately 65 °C). Allow the reaction to proceed under reflux for several hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) if desired. A typical reaction time is 4-6 hours.

-

Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

-

Work-up: Transfer the reaction mixture to a separatory funnel containing cold water. The this compound, being less dense than water and immiscible, will form an organic layer.

Expected Yield

The yield of this reaction can be influenced by factors such as reaction time, temperature, and the efficiency of water removal. With the use of excess methanol, yields in the range of 80-95% can be reasonably expected.[6]

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, the acid catalyst, and any byproducts. A combination of liquid-liquid extraction and distillation or column chromatography is typically employed.

Liquid-Liquid Extraction

This technique is used to remove the acid catalyst and any remaining water-soluble impurities.

Step-by-Step Procedure:

-

Neutralization: In the separatory funnel containing the crude product and water, slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the sulfuric acid catalyst and any unreacted perfluoroheptanoic acid. Caution: This will generate carbon dioxide gas, so vent the separatory funnel frequently to release the pressure. Continue adding the bicarbonate solution until the effervescence ceases.

-

Extraction: Add an organic solvent, such as diethyl ether or dichloromethane, to the separatory funnel to extract the this compound. Shake the funnel vigorously, remembering to vent frequently.[7]

-

Phase Separation: Allow the layers to separate. The organic layer containing the product is typically the upper layer when using diethyl ether and the lower layer with dichloromethane.

-

Washing: Drain the aqueous layer and wash the organic layer sequentially with water and then with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities and to aid in the separation of the layers.

-

Drying: Transfer the organic layer to a clean, dry flask and add a drying agent such as anhydrous sodium sulfate. Swirl the flask and allow it to stand until the liquid is clear.

-

Solvent Removal: Decant or filter the dried organic solution into a round-bottom flask and remove the solvent using a rotary evaporator.

Distillation

For further purification, especially to separate the product from any less volatile impurities, fractional distillation can be employed. Given the relatively high boiling point of this compound (approximately 145-147 °C at atmospheric pressure), vacuum distillation may be preferred to prevent any potential decomposition at higher temperatures.

Column Chromatography

For achieving very high purity, column chromatography is an effective method. Silica gel is a common stationary phase for the purification of esters.

Step-by-Step Procedure:

-

Column Packing: Prepare a silica gel column using a suitable solvent system. For fluorinated compounds, a mobile phase consisting of a mixture of a non-polar solvent like hexane or heptane and a slightly more polar solvent like ethyl acetate or dichloromethane is often effective. The exact ratio will depend on the polarity of the impurities.[8]

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.

-

Elution: Elute the column with the mobile phase, collecting fractions. The progress of the separation can be monitored by TLC.

-

Fraction Analysis and Solvent Removal: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to obtain the purified this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, several analytical techniques are employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity of volatile compounds.[9] A single sharp peak in the gas chromatogram at a specific retention time is indicative of a pure compound. The mass spectrum will show a molecular ion peak and a fragmentation pattern characteristic of this compound.

Typical GC-MS Parameters:

| Parameter | Value |

| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min |

| Carrier Gas | Helium |

| MS Detector | Electron Ionization (EI) at 70 eV |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for structural elucidation.

-

¹H NMR: The proton NMR spectrum of this compound is expected to be simple, showing a singlet for the methyl (CH₃) protons. The chemical shift of this singlet will be influenced by the adjacent ester group.

-

¹⁹F NMR: The fluorine-19 NMR spectrum will be more complex, showing multiple signals corresponding to the different CF₂ groups and the CF₃ group in the perfluoroalkyl chain. The chemical shifts and coupling patterns provide definitive structural information.[1][10]

Safety and Handling

Working with perfluorinated compounds and strong acids requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][11]

-

Fume Hood: All manipulations involving perfluoroheptanoic acid and concentrated sulfuric acid should be performed in a well-ventilated fume hood.[5]

-

Handling Strong Acids: Concentrated sulfuric acid is highly corrosive and a strong dehydrating agent. Handle it with extreme care and always add acid to water or alcohol slowly, never the other way around, to dissipate the heat generated.[5][11]

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Perfluorinated compounds may require special disposal procedures due to their persistence in the environment.

Conclusion

The synthesis and purification of this compound, while requiring careful attention to detail and adherence to safety protocols, can be reliably achieved through the established method of Fischer-Speier esterification followed by appropriate purification techniques. This guide provides a comprehensive framework for researchers to produce this valuable compound in high purity, enabling its use in a wide range of scientific and industrial applications. The principles and procedures outlined herein are designed to be both informative and practical, empowering scientists with the knowledge to successfully navigate the synthesis and purification of this and similar fluorinated esters.

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Fischer Esterification Mechanism

Caption: Mechanism of the acid-catalyzed Fischer-Speier esterification.

References

-

Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. (n.d.). SciSpace. Retrieved from [Link]

-

Fischer Esterification Procedure. (n.d.). Retrieved from [Link]

-

Column Chromatography. (n.d.). Retrieved from [Link]

-

Fischer Esterification Procedure. (n.d.). Retrieved from [Link]

-

Fischer Esterification. (n.d.). Retrieved from [Link]

-

Liquid Chromatography. (n.d.). Retrieved from [Link]

-

Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from [Link]

-

Extraction and Analysis of Per- and Polyfluoroalkyl Substances (PFAS) from Meals Ready- to-Eat (MRE) Films Using GC-MS and LC-MS. (2023, May 2). DTIC. Retrieved from [Link]

-

Unlocking the Potential of GC/MS for PFAS Detection: A Focus on PFOA Quantification. (2024, December 24). Innovatech Labs. Retrieved from [Link]

-

Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. (2022, January 25). ChemRxiv. Retrieved from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved from [Link]

-

Sulfuric Acid Safe Handling Guideline. (2013, May 20). SLAC National Accelerator Laboratory. Retrieved from [Link]

-

New Study Uses MSPE with GC–MS to Analyze PFCAs in Water. (2025, January 20). LCGC International. Retrieved from [Link]

-

DFT-GIAO calculations of F-19 NMR chemical shifts for perfluoro compounds. (2025, August 10). ResearchGate. Retrieved from [Link]

-

Identification of Impurities via GC/MS Analysis Using the Data of Batch 171214. (n.d.). ResearchGate. Retrieved from [Link]

-

Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. (2021, September). ResearchGate. Retrieved from [Link]

-

Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. (2021, December 12). Angolan Industry and Chemical Engineering Journal. Retrieved from [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

-

Recent developments in methods for analysis of perfluorinated persistent pollutants. (n.d.). National Institutes of Health. Retrieved from [Link]

-

19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Perfluoroheptanoic acid (PFHpA) and its direct precursors: Environment tier II assessment. (2015, July 3). Australian Government Department of Health. Retrieved from [Link]

-

Methyl perfluorooctanoate. (n.d.). PubChem. Retrieved from [Link]

-

Development of Extraction Methods for the Analysis of Perfluorinated Compounds in Leather with High Performance Liquid Chromatography Tandem Mass Spectrometry. (2018, February 14). ResearchGate. Retrieved from [Link]

- Preparation method for methyl heptafluoroisobutyrate. (n.d.). Patsnap.

- Process for the preparation of methyltrifluoroacetate. (n.d.). Google Patents.

-

Sulfuric acid synthesis. (n.d.). ResearchGate. Retrieved from [Link]

-

Methods for producing a methanol precursor, methanol, and a methyl ester from methane in high purities. (2021, June 1). Justia Patents. Retrieved from [Link]

-

Reduced pressure distillation. (2024, August 9). YouTube. Retrieved from [Link]

- Method for catalytic synthesis of methyl propionate. (n.d.). Google Patents.

-

perfluoro(7-methylbicyclo[4.3.0]nonane) purification from close-boiling impurities by heteroaseotropic distillation method. (2023, July 12). Sciforum. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 全氟辛酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 8. web.uvic.ca [web.uvic.ca]

- 9. Unlocking the Potential of GC/MS for PFAS Detection: A Focus on PFOA Quantification | Innovatech Labs [innovatechlabs.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. CCOHS: Sulfuric Acid [ccohs.ca]

An In-depth Technical Guide to Methyl Perfluoroheptanoate for Advanced Research Applications

Introduction: Unveiling a Unique Fluorinated Building Block

In the landscape of specialty chemicals, fluorinated compounds occupy a niche of paramount importance, offering unparalleled thermal stability, chemical inertness, and unique surface properties. Among these, Methyl Perfluoroheptanoate (also known as Methyl tridecafluoroheptanoate) emerges as a versatile ester with significant potential across various high-technology sectors. This guide provides an in-depth exploration of its molecular characteristics, synthesis, and applications, with a particular focus on its utility for researchers, scientists, and professionals in drug development.

This compound is distinguished by its perfluorinated alkyl chain, which imparts exceptional stability and both hydrophobic (water-repellent) and oleophobic (oil-repellent) characteristics. These properties are critical in the development of advanced materials, specialty coatings, and high-performance lubricants.[1] Furthermore, the strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, utilized to enhance metabolic stability, bioavailability, and binding affinity of drug candidates. This positions this compound as a valuable intermediate and solvent in the pharmaceutical sector.[1]

Core Identification and Molecular Structure

This compound is systematically known as Methyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate. Its fundamental identifiers are crucial for unambiguous sourcing and regulatory compliance.

-

CAS Number : 14312-89-1

-

Molecular Formula : C₈H₃F₁₃O₂

-

Molecular Weight : 378.09 g/mol

The molecular architecture consists of a heptyl carbon chain where all hydrogen atoms, except for those on the methyl ester group, are substituted with fluorine atoms. This high degree of fluorination is the primary determinant of its unique physicochemical properties.

Caption: Molecular structure of this compound.

Physicochemical Properties: A Quantitative Overview

The defining characteristics of this compound are quantified by its physical and chemical properties. These parameters are essential for predicting its behavior in various applications, from formulation development to reaction chemistry.

| Property | Value | Source(s) |

| Appearance | Colorless to almost colorless liquid | [1] |

| Density | 1.66 g/mL | [1] |

| Boiling Point | 141 °C | [1] |

| Refractive Index (n20D) | 1.3 | [1] |

Synthesis of this compound: A Methodological Deep Dive

The most direct and industrially scalable method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, Perfluoroheptanoic acid. This acid-catalyzed reaction with methanol is a cornerstone of organic synthesis.

General Reaction Scheme

CF₃(CF₂)₅COOH + CH₃OH ⇌ CF₃(CF₂)₅COOCH₃ + H₂O (Perfluoroheptanoic acid + Methanol ⇌ this compound + Water)

The choice of an acid catalyst is critical for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by methanol. Concentrated sulfuric acid is a common choice due to its efficacy and dehydrating properties, which help to shift the equilibrium towards the product side.

Exemplary Experimental Protocol: Fischer Esterification

This protocol describes a representative lab-scale synthesis.

Materials:

-

Perfluoroheptanoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Appropriate glassware for reflux, extraction, and distillation

Caption: Generalized workflow for the synthesis of this compound.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine Perfluoroheptanoic acid and an excess of anhydrous methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After cooling to room temperature, carefully neutralize the excess acid by washing the reaction mixture with a saturated solution of sodium bicarbonate. Extract the ester into a suitable organic solvent.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product is then purified by fractional distillation to yield pure this compound.

Applications in Research and Development

The unique combination of a highly fluorinated chain and a reactive ester functional group makes this compound a valuable tool in several advanced applications.

Advanced Materials and Coatings

The low surface energy imparted by the perfluoroalkyl chain makes this compound an excellent component in the formulation of specialty coatings that require water and oil repellency.[1] These find use in protecting sensitive electronics, textiles, and in aerospace applications where resistance to extreme conditions is vital.

Role in Pharmaceutical and Drug Development

While not an active pharmaceutical ingredient itself, this compound serves as a crucial building block and specialty solvent in the pharmaceutical industry.[1] The incorporation of fluorine into drug molecules is a well-established strategy to enhance their pharmacokinetic properties.

-

Metabolic Blocking: The high strength of the carbon-fluorine bond can be used to block sites on a drug molecule that are susceptible to metabolic degradation, thereby increasing its half-life in the body.

-

Enhanced Lipophilicity: The perfluoroalkyl chain can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.

-

Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, potentially leading to a more favorable interaction with its biological target.

This compound can be used as a starting material for the synthesis of more complex fluorinated molecules for drug discovery pipelines. Its properties also make it a suitable solvent for certain reactions involving fluorinated compounds, ensuring miscibility and favorable reaction kinetics.

Safety and Handling

As with all per- and polyfluoroalkyl substances (PFAS), appropriate safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound stands out as a specialty chemical with a unique and valuable profile. Its robust chemical and thermal stability, coupled with its distinctive surface properties, make it an important component in materials science. For the pharmaceutical and drug development sectors, it represents a key fluorinated building block, offering a gateway to novel chemical entities with potentially enhanced therapeutic properties. A thorough understanding of its synthesis and physicochemical characteristics, as outlined in this guide, is essential for leveraging its full potential in advanced research and development applications.

References

-

ChemBK. (n.d.). METHYL PERFLUOROOCTANOATE. Retrieved January 4, 2026, from [Link]

- Chandra, K., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.

- Taylor & Francis. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online.

- National Center for Biotechnology Information. (n.d.).

- AiFChem. (n.d.).

- Mérieux NutriSciences. (n.d.). PFAS in the Pharmaceutical Industry. Mérieux NutriSciences.

- AiFChem. (2025). Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.

- AnalyteGuru. (2025). Understanding PFAS in Pharmaceutical Manufacturing. AnalyteGuru.

- PubChem. (n.d.).

- Synquest Labs. (2023).

- Fisher Scientific. (2023).

- Sigma-Aldrich. (2025).

- BenchChem. (2025).

- Royal Society of Chemistry. (2020). An overview of the uses of per- and polyfluoroalkyl substances (PFAS). RSC Publishing.

- Royal Society of Chemistry. (2022).

- ACTEGA EMEA. (n.d.). The Impact of PFAS on the Medical and Pharmaceutical Industry. ACTEGA EMEA.

- PubMed Central. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. PubMed Central.

- Royal Society of Chemistry. (n.d.). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing.

- National Library of Medicine. (n.d.). Variation in Concentration of Perfluorooctanoic Acid in Methanol Solutions During Storage. PubMed.

- ResearchGate. (2025). Variation in concentration of perfluorooctanoic acid in methanol solutions during storage | Request PDF.

- Semantic Scholar. (n.d.).

- ResearchGate. (n.d.). (PDF) Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate.

- PubMed Central. (n.d.). Methyl Mercapturate Synthesis: An Efficient, Convenient and Simple Method. PubMed Central.

- Deep Blue Repositories. (n.d.).

Sources

A Comprehensive Technical Guide to the Spectroscopic Characterization of Methyl Perfluoroheptanoate

Abstract: This technical guide provides an in-depth analysis of the key spectroscopic data for Methyl Perfluoroheptanoate (CAS 376-27-2), a significant member of the per- and polyfluoroalkyl substances (PFAS) family. Designed for researchers, chemists, and drug development professionals, this document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to create a definitive spectroscopic profile of the molecule. We delve into the causality behind experimental choices, present detailed analytical protocols, and interpret the resulting spectra with field-proven insights. The guide aims to serve as an authoritative reference, enabling unambiguous structural elucidation and characterization.

Introduction

Chemical Identity and Structure

This compound, also known as Methyl Pentadecafluorooctanoate, is a fully fluorinated ester with the chemical formula C₉H₃F₁₅O₂.[1][2][3] Its structure consists of a seven-carbon perfluorinated alkyl chain (a heptyl group where all hydrogens are substituted with fluorine) attached to a methyl ester functional group. The high degree of fluorination imparts unique physicochemical properties, including high thermal stability and chemical resistance.

Structure: CF₃(CF₂)₅CF₂COOCH₃

The Imperative of Spectroscopic Analysis

As a member of the PFAS family, the accurate identification of this compound in environmental, biological, and industrial matrices is of paramount importance.[4][5][6] Spectroscopic techniques provide the molecular "fingerprint" necessary for unambiguous identification, differentiation from isomers, and quantification. This guide explains how ¹H, ¹³C, and ¹⁹F NMR, IR, and MS collectively build a comprehensive and verifiable structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For fluorinated compounds, the combination of proton, carbon, and fluorine-19 NMR provides a wealth of data. The ¹⁹F nucleus is ideal for NMR due to its 100% natural abundance, high sensitivity (nearly 83% that of ¹H), and an exceptionally wide chemical shift range, which minimizes signal overlap and enhances resolution.[7][8][9]

¹H NMR Spectroscopy: Isolating the Methyl Group

Expertise & Causality: The ¹H NMR spectrum of this compound is remarkably simple, as the only protons are those of the methyl ester group (-OCH₃). The perfluoroalkyl chain is a powerful electron-withdrawing group due to the high electronegativity of fluorine. This effect deshields the adjacent methyl protons, causing their resonance to shift significantly downfield compared to methyl esters of non-fluorinated carboxylic acids.

Data Analysis and Interpretation: A single peak, a singlet, is observed in the spectrum, as there are no adjacent protons to cause spin-spin coupling. This signal's integration corresponds to three protons. The chemical shift provides direct evidence of the electronic environment.

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| -COOCH₃ | ~ 3.9 - 4.1 (in CDCl₃) | Singlet (s) | 3H |

| Table 1: ¹H NMR Spectroscopic Data for this compound. Data is predicted based on similar structures and general principles.[10][11][12] |

Protocol 2.1.1: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 8-16 scans are typically sufficient due to the single, sharp signal.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy: Probing the Carbon Backbone

Expertise & Causality: The ¹³C NMR spectrum reveals each unique carbon environment. The carbonyl carbon (C=O) is significantly deshielded and appears far downfield. The methyl carbon (-OCH₃) appears in the typical ether/ester region. The carbons of the perfluoroalkyl chain are characterized by their direct coupling to fluorine atoms (¹JCF, ²JCF), which splits their signals into complex multiplets. The intensity of these signals can be low due to the long relaxation times of quaternary carbons and the splitting from fluorine.

Data Analysis and Interpretation: The spectrum is typically acquired with proton decoupling, so C-H coupling is absent. However, C-F coupling remains, providing valuable structural information.

| Carbon Assignment | Approximate Chemical Shift (δ) ppm | Expected Multiplicity (due to C-F Coupling) |

| C =O | 158 - 162 | Triplet (t, ²JCF) |

| -OC H₃ | 52 - 55 | Singlet (s) |

| -C F₂-COO | 115 - 120 | Triplet (t, ¹JCF) |

| -C F₂- (Chain) | 105 - 120 | Complex Multiplets |

| -C F₃ | 117 - 122 | Quartet (q, ¹JCF) |

| Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound. Ranges are based on data for similar PFAS compounds. |

Protocol 2.2.1: ¹³C NMR Data Acquisition

-

Sample Preparation: Use a more concentrated sample than for ¹H NMR (20-50 mg in ~0.6 mL of deuterated solvent) to compensate for the lower natural abundance and sensitivity of ¹³C.

-

Instrumentation: NMR spectrometer (e.g., 100 MHz for carbon).

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay (d1): A longer delay (5-10 seconds) is crucial for accurate integration of the fluorinated carbon signals, which have long T1 relaxation times.

-

-

Processing: Standard processing with referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

¹⁹F NMR Spectroscopy: The Definitive Fingerprint

Expertise & Causality: ¹⁹F NMR is the most powerful technique for identifying this compound. The chemical shifts are highly sensitive to the position of the fluorine atoms along the chain.[9] The terminal -CF₃ group appears at the highest field (least negative ppm value). The -CF₂- group adjacent to the electron-withdrawing carbonyl group is the most deshielded and appears at the lowest field. The other -CF₂- groups appear in between, with coupling to adjacent fluorine atoms splitting the signals into predictable multiplets.

Data Analysis and Interpretation: The spectrum shows distinct signals for each of the seven fluorinated carbon environments. Homonuclear coupling (²JFF and ³JFF) is observed between adjacent CF₂ groups.

| Fluorine Assignment | Approximate Chemical Shift (δ) ppm | Expected Multiplicity | Integration |

| F ₃C- | ~ -81.0 | Triplet (t) | 3F |

| -CF₂-F ₂C-CF₃ | ~ -120.0 | Multiplet | 2F |

| -(CF₂)₃-F ₂C- | ~ -122.0 to -123.0 | Multiplet | 6F (3 signals) |

| -F ₂C-CF₂-COO | ~ -126.0 | Multiplet | 2F |

| -F ₂C-COO | ~ -118.0 | Triplet (t) | 2F |

| Table 3: ¹⁹F NMR Spectroscopic Data for this compound, referenced to CFCl₃.[13] |

Protocol 2.3.1: ¹⁹F NMR Data Acquisition

-

Sample Preparation: Prepare a sample as for ¹H NMR (5-10 mg in ~0.6 mL CDCl₃).

-

Referencing: Use an external reference standard. Trichlorofluoromethane (CFCl₃) is the standard reference (δ = 0.00 ppm). A sealed capillary containing CFCl₃ can be inserted into the NMR tube.

-

Instrumentation: An NMR spectrometer equipped with a fluorine-capable probe.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse sequence is typically used to simplify the spectrum by removing long-range H-F couplings.[14]

-

Spectral Width: A wide spectral width (e.g., -250 to 0 ppm) is necessary to cover the entire range of organofluorine chemical shifts.

-

Number of Scans: 16-64 scans are usually sufficient.

-

-

Processing: Standard processing, with chemical shifts referenced to the external CFCl₃ standard.

Caption: Correlation of molecular structure with key NMR signals.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is highly effective for identifying key functional groups. For this compound, two regions are of critical diagnostic value:

-

Carbonyl (C=O) Stretch: The powerful inductive effect of the perfluoroalkyl chain withdraws electron density from the carbonyl group, strengthening the C=O bond. This causes the stretching vibration to occur at a significantly higher wavenumber (~1780 cm⁻¹) than in typical aliphatic esters (1735-1750 cm⁻¹).[15][16]

-

Carbon-Fluorine (C-F) Stretches: The C-F bonds give rise to a series of very strong, broad absorption bands in the 1100-1300 cm⁻¹ region. This complex pattern is a hallmark of perfluorinated compounds.

Spectral Interpretation:

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Significance |

| ~ 2960 | C-H Stretch (sp³) | Medium-Weak | Confirms presence of the methyl group. |

| ~ 1780 | C=O Stretch | Strong, Sharp | Diagnostic Peak: High frequency indicates a perfluoro ester. |

| 1100 - 1300 | C-F Stretches | Very Strong | Diagnostic Region: Confirms the perfluoroalkyl chain. |

| ~ 1020 | C-O Stretch | Strong | Corresponds to the ester C-O linkage. |

| Table 4: Key Infrared Absorption Bands for this compound.[17][18] |

Protocol 3.1: IR Data Acquisition (ATR)

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a single drop of neat this compound liquid directly onto the ATR crystal.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Processing: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.

Mass Spectrometry (MS)

Expertise & Causality: Electron Ionization Mass Spectrometry (EI-MS), often coupled with Gas Chromatography (GC-MS), provides the molecular weight and crucial fragmentation data.[19][20][21] The fragmentation of this compound is dictated by the stability of the resulting ions and neutral fragments. Cleavage often occurs at or near the functional group and along the perfluoroalkyl chain.

Fragmentation Analysis: The mass spectrum will show a molecular ion peak (M⁺) at m/z 428.[2] However, this peak may be weak due to the molecule's propensity to fragment. The fragmentation pattern is highly characteristic.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Significance |

| 428 | [C₉H₃F₁₅O₂]⁺ | - | Molecular Ion (M⁺) |

| 397 | [C₈F₁₅O]⁺ | •OCH₃ | Loss of the methoxy radical, a common fragmentation for methyl esters. |

| 369 | [C₇F₁₅]⁺ | •COOCH₃ | Loss of the entire carbomethoxy group, yielding the perfluoroheptyl cation. |

| 219 | [C₄F₉]⁺ | C₃F₆ | Fragmentation of the perfluoroalkyl chain. |

| 169 | [C₃F₇]⁺ | C₄F₈ | Further fragmentation of the chain. |

| 119 | [C₂F₅]⁺ | C₅F₁₀ | Common perfluoroethyl cation. |

| 69 | [CF₃]⁺ | C₆F₁₂ | Base Peak: The highly stable trifluoromethyl cation is often the most abundant ion. |

| 59 | [COOCH₃]⁺ | •C₇F₁₅ | Carbomethoxy cation. |

| Table 5: Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound.[2][22][23][24] |

Protocol 4.1: GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like ethyl acetate or methanol.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).

-

GC Parameters:

-

Injector: Split/splitless inlet, typically at 250°C.

-

Column: A low-polarity column (e.g., 5% phenyl-methylpolysiloxane).

-

Oven Program: Start at a low temperature (e.g., 40°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.

-

-

MS Parameters (EI Mode):

-

Ionization Energy: Standard 70 eV.

-

Mass Range: Scan from m/z 40 to 550 to ensure capture of all relevant fragments and the molecular ion.

-

-

Data Analysis: Identify the chromatographic peak corresponding to the compound and analyze the associated mass spectrum.

Caption: Key EI-MS fragmentation pathways for this compound.

Integrated Spectroscopic Analysis Workflow

No single technique provides a complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple methods. The workflow below illustrates a self-validating system for structural confirmation.

Caption: Integrated workflow for unambiguous compound identification.

This integrated approach ensures trustworthiness. For example, the presence of the methyl ester is suggested by the ¹H NMR singlet, the ¹³C signals for -OCH₃ and C=O, the high-wavenumber C=O stretch in the IR, and the loss of •OCH₃ (m/z 397) in the MS. Similarly, the perfluoroheptyl chain is confirmed by the characteristic ¹⁹F NMR pattern, the intense C-F IR bands, and the cascade of perfluoroalkyl fragment ions in the mass spectrum.

Conclusion

The spectroscopic profile of this compound is distinct and readily characterizable through a multi-technique approach. The ¹⁹F NMR spectrum provides the most definitive fingerprint, while ¹H NMR, ¹³C NMR, IR, and MS data offer crucial, complementary evidence of the methyl ester functionality and the overall molecular structure. This guide provides the foundational data, protocols, and interpretative logic required for researchers to confidently identify and characterize this important fluorinated compound.

References

-

Agilent. (n.d.). Guide to Targeted Quantification and Screening of PFAS Compounds in Environmental Matrices. Agilent Technologies. [Link]

-

Innovatech Labs. (2024). Unlocking the Potential of GC/MS for PFAS Detection: A Focus on PFOA Quantification. [Link]

-

Shimadzu Scientific Instruments. (n.d.). Advancing PFAS Detection in Drinking Water: GC-MS as a Complementary Technique to LC-MS for Closing PFAS Mass Balance. [Link]

-

Shimadzu Scientific Instruments. (n.d.). Analysis of Volatile PFAS in Water Using Head-Space Solid Phase Microextraction-Gas Chromatography/Mass Spectrometry (HS-SPME GC/MS). [Link]

-

Restek. (n.d.). Thermal Desorption – Gas Chromatography – Mass Spectrometry (TD-GC-MS) Analysis of PFAS Used in Food Contact Materials. [Link]

-

Skalicky, J. J., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 12(30), 10225–10234. [Link]

-

Reiner, J. L., et al. (2004). Nuclear Magnetic Resonance and LC/MS Characterization of Native and New Mass-labeled Fluorinated Telomer Alcohols, Acids and Unsaturates. OSTI.GOV. [Link]

-

Chmurny, G. N., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(15), 9036-9044. [Link]

-

Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]

-

Wellington Laboratories. (n.d.). Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA) during LC/ESI-MS/MS. [Link]

-

Berger, S. (2010). An Overview of Fluorine NMR. ResearchGate. [Link]

-

Dolbier, W. R., et al. (2016). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. International Journal of Organic Chemistry, 6, 1-13. [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67824, Methyl perfluorooctanoate. [Link]

-

National Institute of Standards and Technology. (n.d.). Octanoic acid, pentadecafluoro-, methyl ester in NIST Chemistry WebBook. [Link]

-

Elguero, J., et al. (2018). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 23(7), 1738. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

-

Cheméo. (n.d.). Chemical Properties of Octanoic acid, pentadecafluoro-, methyl ester (CAS 376-27-2). [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

National Institute of Standards and Technology. (n.d.). Phase change data for Octanoic acid, pentadecafluoro-, methyl ester. [Link]

-

Abraham, R. J., et al. (2012). 1H NMR spectra. Part 29: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 726-735. [Link]

-

Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

-

University of Calgary. (n.d.). NMR Chemical Shifts. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

Wiley-VCH GmbH. (n.d.). Methyl perfluorooctanoate - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

Brendel, S., et al. (2018). Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH. Environmental Sciences Europe, 30(1), 9. [Link]

-

Interstate Technology and Regulatory Council (ITRC). (2020). Naming Conventions for Per- and Polyfluoroalkyl Substances (PFAS). [Link]

-

PFAS Central. (2022). Impact of tightening environmental regulations against long-chain perfluoroalkyl acids on composition of durable water repellents containing side-chain fluorinated polymers. [Link]

Sources

- 1. Methyl perfluorooctanoate | C9H3F15O2 | CID 67824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Octanoic acid, pentadecafluoro-, methyl ester [webbook.nist.gov]

- 3. Methyl Perfluorooctanoate | CAS 376-27-2 | LGC Standards [lgcstandards.com]

- 4. Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 6. pfascentral.org [pfascentral.org]

- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. biophysics.org [biophysics.org]

- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 19F [nmr.chem.ucsb.edu]

- 14. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 19. agilent.com [agilent.com]

- 20. Unlocking the Potential of GC/MS for PFAS Detection: A Focus on PFOA Quantification | Innovatech Labs [innovatechlabs.com]

- 21. ssi.shimadzu.com [ssi.shimadzu.com]

- 22. well-labs.com [well-labs.com]

- 23. scienceready.com.au [scienceready.com.au]

- 24. chemguide.co.uk [chemguide.co.uk]

Discovery and history of perfluorinated methyl esters

An In-Depth Technical Guide to the Discovery and History of Perfluorinated Methyl Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluorinated methyl esters represent a cornerstone class of organofluorine compounds, serving as critical intermediates in the synthesis of a vast array of high-performance materials, including surfactants, polymers, and specialized biomedical materials. Their unique physicochemical properties—derived from the exceptional strength of the carbon-fluorine bond—impart remarkable thermal stability, chemical inertness, and distinct surface properties. This technical guide provides a comprehensive exploration of the historical discovery and development of these compounds, from the foundational breakthroughs in fluorine chemistry to the establishment of robust synthetic methodologies. We will delve into the causality behind key experimental choices, present detailed protocols for their synthesis and characterization, and examine their evolution into indispensable building blocks for advanced applications.

The Genesis of a "Forever" Bond: Early Organofluorine Chemistry

The journey into perfluorinated compounds began not with esters, but with the serendipitous discovery of polytetrafluoroethylene (PTFE) in 1938 by Roy J. Plunkett at DuPont's Jackson Laboratory. This accidental polymerization of tetrafluoroethylene gas yielded a remarkably inert and low-friction polymer, trademarked as Teflon in 1945. This discovery ignited intense interest in the unique properties imparted by the carbon-fluorine bond, the strongest single bond in organic chemistry. The challenge, however, lay in developing safe and scalable methods to introduce fluorine into organic molecules, as direct fluorination with elemental fluorine was notoriously dangerous and difficult to control. This challenge set the stage for a pivotal breakthrough that would unlock the widespread synthesis of fluorocarbons.

Electrochemical Fluorination (ECF): The Simons Process

The critical breakthrough came in the 1930s and 1940s from the work of Professor Joseph H. Simons at Pennsylvania State University, sponsored by the 3M Corporation. Simons developed a process of electrochemical fluorination (ECF), now widely known as the Simons process, which provided the first practical and relatively safe method for mass-producing fluorocarbons. This work was initially classified due to its relevance to the Manhattan Project for the production of uranium hexafluoride, and the results were not published until after World War II.

The elegance of the Simons process lies in its use of anhydrous hydrogen fluoride (AHF) as both the solvent and the fluorine source. An organic substrate is dissolved in AHF, and an electric current is passed through the solution using a nickel anode at a cell potential of 5-6 V. The process systematically replaces all carbon-hydrogen bonds with carbon-fluorine bonds.

The causality for using a nickel anode is rooted in its unique surface chemistry. During electrolysis, a passivating layer of nickel fluoride forms on the anode surface. This layer is conductive and acts as a solid-phase fluorine transfer agent, mediating the fluorination of the organic substrate without the direct, explosive reaction with elemental fluorine gas.

Experimental Protocol: Synthesis of Perfluorooctanoyl Fluoride via ECF

The following is a representative protocol for the synthesis of a perfluorinated acyl fluoride, the direct precursor to perfluorinated carboxylic acids and their esters, based on the principles of the Simons ECF process.

-

Electrolyte Preparation: Carefully condense anhydrous hydrogen fluoride (AHF) into a pre-dried, temperature-controlled nickel or Monel electrochemical cell. The AHF must be of high purity, as water can significantly decrease current efficiency.

-

Substrate Dissolution: Dissolve the hydrocarbon precursor, octanoyl chloride (CH₃(CH₂)₆COCl), in the AHF to a concentration of 5-10% by weight. The substrate must be soluble in AHF to ensure it can migrate to the anode surface.

-

Electrolysis:

-

The cell is equipped with a pack of alternating nickel sheet anodes and cathodes.

-

Apply a constant voltage of approximately 5-6 V. The initial current density will be high and will gradually decrease as the substrate is consumed and the conductivity of the electrolyte changes.

-

Maintain the cell temperature at approximately 0-20 °C using a cooling jacket to manage the heat generated during electrolysis and to minimize AHF evaporation.

-

Gaseous byproducts, primarily hydrogen gas (H₂) at the cathode and some fragmentation products, are vented through a reflux condenser cooled to -20 °C to trap escaping AHF.

-

-

Product Isolation: Upon completion (indicated by a drop in current to a steady low value), the dense, immiscible perfluorinated product phase is drained from the bottom of the cell.

-

Purification: The crude product, a mixture of perfluorooctanoyl fluoride (C₇F₁₅COF), cyclic ether byproducts, and partially fluorinated species, is purified by fractional distillation. The ECF process inherently produces a mixture of linear and branched isomers.

Caption: Workflow of the Simons Electrochemical Fluorination (ECF) process.

From Acyl Fluoride to Methyl Ester: A Two-Step Transformation

The direct output of the ECF of an acid chloride is the corresponding perfluoroacyl fluoride. To arrive at the perfluorinated methyl ester, a two-step process is required: hydrolysis followed by esterification.

Hydrolysis to Perfluorocarboxylic Acid (PFCA)

The perfluoroacyl fluoride (e.g., C₇F₁₅COF) is highly reactive towards nucleophiles and is readily hydrolyzed to the corresponding perfluorocarboxylic acid (PFCA), such as perfluorooctanoic acid (PFOA, C₇F₁₅COOH). This step is typically achieved by carefully reacting the acyl fluoride with water, often in the presence of a base to neutralize the resulting hydrofluoric acid.

Fischer Esterification

With the stable PFCA in hand, the synthesis of the methyl ester is accomplished via standard organic chemistry techniques, most commonly the Fischer esterification. The choice of this acid-catalyzed method is effective due to the high acidity of PFCAs, which facilitates protonation of the carbonyl oxygen, making it more susceptible to nucleophilic attack by methanol.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine perfluorooctanoic acid (PFOA) (1.0 eq) and an excess of anhydrous methanol (10-20 eq). Methanol serves as both the reactant and the solvent.

-

Catalysis: Add a catalytic amount of a strong acid, typically concentrated sulfuric acid (H₂SO₄, ~5 mol%).

-

Reaction: Heat the mixture to reflux (approx. 65 °C) for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing cold deionized water.

-

Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude methyl perfluorooctanoate can be further purified by vacuum distillation to yield a clear, colorless liquid.

Caption: Mechanism of Fischer Esterification for PFCA synthesis.

Physicochemical Properties & Characterization

The replacement of hydrogen with fluorine dramatically alters the properties of the methyl esters compared to their hydrocarbon analogs. The high electronegativity of fluorine creates strong C-F bonds and polarizes the molecule, yet the dense "shield" of fluorine atoms results in weak intermolecular forces, leading to low boiling points relative to their molecular weight. These compounds are simultaneously hydrophobic and lipophobic, a property known as fluorophilicity.

Table 1: Physicochemical Properties of Perfluoroalkyl Methyl Esters

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n²⁰/D) |

| Methyl Perfluorobutanoate | C₅H₃F₇O₂ | 228.06 | 95-96 | ~1.52 | ~1.29 |

| Methyl Perfluorohexanoate | C₇H₃F₁₁O₂ | 328.07 | 128-130 | ~1.66 | ~1.298 |

| Methyl Perfluorooctanoate | C₉H₃F₁₅O₂ | 428.08 | 159-160 | 1.786 | 1.305 |

Note: Values for butanoate and hexanoate are typical literature values; specific sources may vary.

Spectroscopic characterization is crucial for identity confirmation.

-

¹⁹F NMR: This is the most informative technique. The spectrum shows characteristic signals for the CF₃ group (triplet, ~ -81 ppm), the CF₂ group alpha to the carbonyl ( ~ -120 ppm), and a cascade of other CF₂ signals between -122 and -126 ppm.

-

¹H NMR: A sharp singlet for the methyl ester protons (-OCH₃) appears around 3.9 ppm.

-

IR Spectroscopy: A strong carbonyl (C=O) stretching band is observed at a higher frequency than typical hydrocarbon esters (~1780-1800 cm⁻¹) due to the electron-withdrawing effect of the perfluoroalkyl chain.

Applications as Versatile Chemical Intermediates

While possessing useful properties in their own right, perfluorinated methyl esters are most valuable as precursors for a wide range of specialty chemicals. The ester group provides a reactive handle that can be readily converted into other functionalities.

-

Synthesis of Fluorinated Surfactants: The ester can be reacted with amines, such as N-polyethoxylated amines, to produce nonionic fluorinated surfactants. These surfactants are highly effective at reducing surface tension even at very low concentrations and are used in applications like coatings, leveling agents, and fire-fighting foams.

-

Monomer Production for Specialty Polymers: Perfluorinated methyl esters are key starting materials for creating fluorinated monomers. For example, reaction with amino alcohols can produce monomers like N-(5-hydroxypent-1-yl)perfluorooctaneamide, which can then be polymerized to create materials with specialized surface properties like water and oil repellency.

-

Biomedical Applications: The unique properties of perfluorinated compounds, such as high gas-dissolving capacity and biological inertness, make them candidates for advanced biomedical applications. Perfluorinated esters and their derivatives are explored in drug delivery systems, as contrast agents for ¹⁹F MRI, and in the development of artificial blood substitutes.

An In-depth Technical Guide to the Solubility and Stability of Methyl Perfluoroheptanoate in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of methyl perfluoroheptanoate, a member of the per- and polyfluoroalkyl substances (PFAS) family. Recognizing the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogs, such as methyl perfluorooctanoate and perfluoroheptanoic acid (PFHpA), alongside fundamental principles of physical organic chemistry. It is intended for researchers, scientists, and professionals in drug development and materials science who handle or formulate with fluorinated compounds. The guide details the theoretical underpinnings of the solubility and stability of this compound, provides expertly crafted, step-by-step protocols for the experimental determination of these properties, and discusses the expected behavior of this compound in common laboratory solvents under various environmental stressors.

Introduction to this compound: A Molecule of Unique Properties and Challenges

This compound (CF₃(CF₂)₅COOCH₃) is a fluorinated ester that, like other PFAS, possesses unique physicochemical properties stemming from the high electronegativity and stability of the carbon-fluorine bond. These properties, including high thermal stability and chemical resistance, make such compounds valuable in specialized applications. However, they also present significant challenges in terms of understanding their environmental fate and interaction with biological systems. A thorough understanding of the solubility and stability of this compound is paramount for its safe handling, appropriate application, and the development of robust analytical methods.

This guide addresses the critical need for a centralized resource on the solubility and stability of this compound. Due to a scarcity of publicly available, quantitative data for this specific molecule, we will draw upon established knowledge of similar compounds, namely its longer-chain homolog, methyl perfluorooctanoate, and its parent carboxylic acid, perfluoroheptanoic acid (PFHpA). By combining this analog data with first principles of chemical reactivity and proven experimental methodologies, this guide aims to empower researchers to confidently assess and manage the behavior of this compound in the laboratory.

Solubility Profile of this compound

The solubility of a compound is a fundamental property that dictates its utility in various applications, from reaction chemistry to formulation science. The unique electronic nature of the perfluoroalkyl chain in this compound results in a solubility profile that is distinct from its hydrocarbon analogs.

Theoretical Considerations: The "Like Dissolves Like" Principle in the Context of Fluorinated Compounds

The principle of "like dissolves like" provides a foundational framework for predicting solubility. However, the introduction of a highly fluorinated chain complicates this paradigm. Perfluoroalkyl chains are both hydrophobic (water-repelling) and lipophobic/oleophobic (oil-repelling). This unique characteristic means that this compound is not expected to be highly soluble in either very polar solvents (like water) or non-polar hydrocarbon solvents (like hexane).

Its solubility will be most favorable in solvents that can effectively interact with both the polar ester group and the non-polar, yet highly fluorinated, alkyl chain. This often includes polar aprotic solvents and some chlorinated solvents.

Estimated Solubility in Common Laboratory Solvents

The following table provides an estimated qualitative solubility profile for this compound in a range of common laboratory solvents, categorized by solvent class.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Insoluble | The hydrophobic and lipophobic perfluoroalkyl chain dominates, overcoming the polarity of the ester group. |

| Methanol | Slightly Soluble to Soluble | The small alkyl group of methanol allows for some interaction with the ester, but the fluorinated chain limits high solubility. | |

| Ethanol | Slightly Soluble | Similar to methanol, but the larger alkyl group may slightly decrease solubility. | |

| Polar Aprotic | Acetone | Soluble | The polarity of the carbonyl group in acetone can interact with the ester, and the overall solvent environment is more compatible with the fluorinated chain than protic solvents. |

| Acetonitrile | Soluble | A common solvent for many PFAS, its polarity is suitable for solvating the ester group without the unfavorable interactions of a protic solvent. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent that is often a good solvent for a wide range of compounds, including many PFAS. | |

| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO in its ability to solvate a wide range of molecules. | |

| Non-Polar | Hexane | Insoluble to Sparingly Soluble | The lipophobicity of the perfluoroalkyl chain leads to poor miscibility with hydrocarbon solvents. |

| Toluene | Sparingly Soluble | The aromatic ring of toluene may offer slightly better interaction than hexane, but high solubility is not expected. | |

| Chlorinated | Dichloromethane | Soluble | Chlorinated solvents are often effective for dissolving fluorinated compounds. |

| Chloroform | Soluble | Similar to dichloromethane, with reports of slight solubility for the longer chain analog, methyl perfluorooctanoate.[1] |

Experimental Protocol for Determining the Solubility of this compound

This protocol outlines a robust method for the quantitative determination of the solubility of this compound in a target solvent.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:

-

This compound (98% or higher purity)

-

Selected solvent (analytical grade or higher)

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent and analyte)

-

Analytical balance (readable to at least 0.1 mg)

-

Gas chromatograph with a mass spectrometer (GC-MS) or a suitable detector, or a liquid chromatograph with tandem mass spectrometry (LC-MS/MS).

Methodology:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a concentrated stock solution.

-

Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations. This will be used to generate a calibration curve.

-

-

Equilibration:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The goal is to create a saturated solution with undissolved solute present.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Preparation:

-

After equilibration, carefully remove the vials from the shaker and allow the undissolved material to settle.

-

Centrifuge the vials at a moderate speed to further separate the undissolved solute.

-

Carefully withdraw an aliquot of the supernatant using a pipette, being cautious not to disturb the sediment.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

-

Analysis:

-

Calculation:

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

-

Figure 1: Workflow for the experimental determination of solubility.

Stability Profile of this compound

The stability of a chemical substance is a critical parameter that influences its shelf-life, reactivity, and potential degradation pathways. The perfluoroalkyl chain of this compound imparts significant chemical resilience, while the ester functional group represents a potential site of reactivity.

Chemical Stability: Hydrolysis

The most probable degradation pathway for this compound under ambient and aqueous conditions is hydrolysis of the ester linkage. This reaction can be catalyzed by acid or base.

-

Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This process is irreversible as the resulting carboxylate anion is resonance-stabilized.

Given that the parent acid, PFHpA, is highly resistant to hydrolysis, the primary point of hydrolytic instability in this compound is the ester functional group.[3] Modeling studies on other perfluorinated esters suggest that hydrolysis can be a significant degradation pathway, with half-lives dependent on pH and temperature.[6][7] It is anticipated that the rate of hydrolysis will be significantly slower than that of non-fluorinated esters due to the strong electron-withdrawing effect of the perfluoroalkyl chain, which destabilizes the transition state of the hydrolytic reaction.

Thermal Stability

Perfluorinated compounds are known for their high thermal stability. The thermal stability of perfluorocarboxylic acids (PFCAs) generally increases with the length of the carbon chain.[8][9] Decomposition of some PFCAs has been observed to initiate at temperatures as low as 150-200°C.[8] The primary thermal decomposition pathway for PFCAs is believed to involve decarboxylation.[10] For this compound, thermal decomposition would likely involve the cleavage of the ester group and fragmentation of the perfluoroalkyl chain at higher temperatures. The presence of the methyl ester group may influence the decomposition temperature compared to the parent carboxylic acid.

Photochemical Stability

Perfluoroalkyl carboxylic acids are generally resistant to direct photolysis because they do not absorb light in the environmentally relevant UV spectrum (>290 nm).[11] Therefore, it is expected that this compound will also be stable to direct photolysis. However, indirect photodegradation in the presence of photocatalysts or other reactive species generated photochemically is a possibility.[12][13]

Experimental Protocol for Assessing the Stability of this compound (Forced Degradation Study)

This protocol describes a forced degradation study to evaluate the stability of this compound under various stress conditions. This is crucial for identifying potential degradation products and establishing stable storage and handling conditions.

Objective: To assess the stability of this compound under hydrolytic (acidic, basic, neutral), oxidative, thermal, and photolytic stress conditions.

Materials:

-

This compound

-

Solvents for dissolution (e.g., acetonitrile, methanol)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Deionized water

-

pH meter

-

Thermostatically controlled ovens and water baths

-

Photostability chamber

-

LC-MS/MS or GC-MS for analysis

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Forced Degradation Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at a specified temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a defined period.

-

Neutral Hydrolysis: Mix the stock solution with deionized water. Heat at a specified temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature for a defined period.

-

Thermal Degradation: Expose a solid or neat liquid sample of this compound to dry heat in an oven at an elevated temperature (e.g., 105°C) for a defined period. Also, heat a solution of the compound.

-

Photodegradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the stressed samples, along with an unstressed control sample, by a validated stability-indicating analytical method (e.g., LC-MS/MS). The method should be able to separate the intact this compound from any potential degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound under each condition.

-

Identify and, if possible, quantify the major degradation products.

-

Determine the degradation pathway based on the identified products.

-

Figure 2: Workflow for a forced degradation study.

Summary and Recommendations

This compound is a fluorinated ester with a unique solubility and stability profile. While specific quantitative data for this compound is limited, a comprehensive understanding of its likely behavior can be extrapolated from its structural analogs and the fundamental principles of chemistry.

Key Takeaways:

-

Solubility: this compound is expected to be insoluble in water and non-polar hydrocarbon solvents. Its preferred solvents are likely to be polar aprotic solvents such as acetonitrile, acetone, and DMSO, as well as chlorinated solvents.

-

Stability: The compound is expected to be thermally stable and resistant to direct photolysis. The primary route of degradation is likely to be hydrolysis of the ester bond, which can be catalyzed by acids and bases.

Recommendations for Researchers:

-

Experimental Verification: It is strongly recommended that the solubility and stability of this compound be experimentally verified under the specific conditions of its intended use, following the protocols outlined in this guide.

-

Solvent Selection: For applications requiring dissolution, polar aprotic solvents should be prioritized. Avoid aqueous solutions if hydrolysis is a concern, especially at non-neutral pH.

-

Storage: Store this compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.

-

Analytical Methodology: Employ robust analytical techniques such as LC-MS/MS or GC-MS for the accurate quantification of this compound and its potential degradation products.

This guide provides a solid foundation for working with this compound. By understanding its predicted properties and employing rigorous experimental validation, researchers can ensure the safe and effective use of this compound in their work.